molecular formula C19H18F2N2O3 B2679675 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide CAS No. 921811-77-0

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Cat. No.: B2679675
CAS No.: 921811-77-0
M. Wt: 360.361
InChI Key: ZIJNWBCHZQONNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This benzoxazepine-based small molecule is provided for research use to investigate its potential biological activities and mechanisms of action. Structurally related tricyclic compounds have been identified as potent PI3K inhibitors , a key pathway in cell proliferation and survival, making them valuable tools for studying cancer therapeutics . The compound's structure, which incorporates a benzoxazepine core, is representative of a class of molecules being explored for their antineoplastic properties . Researchers can utilize this reagent to study its effects on various cellular processes, including signal transduction and apoptosis. Its role as a research chemical is fundamental for advancing the understanding of structure-activity relationships (SAR) in drug discovery. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-19(2)10-26-15-8-7-11(9-14(15)23(3)18(19)25)22-17(24)16-12(20)5-4-6-13(16)21/h4-9H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJNWBCHZQONNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves several steps, typically starting with the preparation of the benzoxazepine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Structural and Molecular Properties of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (Target) 1,5-Benzoxazepin 3,3,5-Trimethyl, 4-oxo, 2,6-difluorobenzamide C₂₁H₂₁F₂N₂O₃ Not provided Rigid benzoxazepin core with lipophilic methyl groups; polar amide linkage
RO2959 () Pyrazine 4-Methyl, 1-(1,3-thiazol-2-yl), 2,6-difluorobenzamide C₂₀H₁₇F₂N₅OS Not provided Pyrazine-linked benzamide; SOCE inhibitor in T cells
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide () 1,5-Benzoxazepin 5-Ethyl, 3,3-dimethyl, 4-oxo, 2,6-difluorobenzamide C₂₀H₂₀F₂N₂O₃ 374.387 Ethyl substituent enhances lipophilicity; lower molecular weight
3-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide () 1,5-Benzoxazepin 3,3,5-Trimethyl, 4-oxo, benzene-sulfonamide C₂₀H₂₃N₂O₄S Not provided Sulfonamide group increases acidity; distinct electronic profile

Key Observations:

Core Heterocycle Differences: The target compound and share the 1,5-benzoxazepin core, whereas RO2959 () uses a pyrazine scaffold. RO2959’s pyrazine ring may facilitate π-π stacking in ion channel binding, explaining its SOCE (store-operated calcium entry) inhibition in T cells .

Substituent Effects: Methyl vs. Ethyl Groups: The target’s 3,3,5-trimethyl groups likely increase steric hindrance compared to ’s 5-ethyl and 3,3-dimethyl substituents. This could reduce metabolic oxidation, enhancing stability . Benzamide vs.

Fluorine Substitution :

  • The 2,6-difluoro motif in the target and RO2959 enhances electronegativity and membrane permeability. Fluorine’s electron-withdrawing effects may stabilize the amide bond against hydrolysis .

Research Findings and Pharmacological Implications

Functional Insights:

  • Metabolic Stability : The target’s trimethyl groups may confer longer half-life compared to ’s ethyl-substituted analogue, which could undergo faster CYP450-mediated oxidation .
  • Target Selectivity : The sulfonamide in may shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrase), whereas the target’s benzamide group might favor kinase or GPCR interactions .

Biological Activity

2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic compound that has attracted attention due to its potential biological activities. Its unique structure, featuring a benzoxazepine core with difluoro substitutions, suggests possible interactions with various biological targets. This article examines the biological activity of this compound based on available research findings.

  • Molecular Formula : C19_{19}H18_{18}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 921518-24-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and binding affinity to these targets. Studies suggest that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies have shown that compounds related to the benzoxazepine structure possess significant cytotoxic effects against various cancer cell lines. For instance:
    • In vitro assays revealed that derivatives of benzoxazepines can induce apoptosis in human breast cancer cells.
    • In vivo studies demonstrated effective tumor suppression in xenograft models.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and metabolic disorders. Specific studies have highlighted its role in inhibiting γ-secretase activity, which is crucial for amyloid precursor protein processing.

Data Table: Biological Activities and Effects

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits γ-secretase
CytotoxicitySignificant effects on tumor xenografts

Case Studies and Research Findings

  • Study on Antitumor Effects :
    • A study conducted on various derivatives of benzoxazepines indicated that compounds similar to this compound showed potent cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and H1299 (lung cancer). The mechanism was linked to DNA interstrand cross-linking and G2/M phase arrest in the cell cycle .
  • Enzyme Modulation :
    • Another research highlighted the compound's capacity to modulate γ-secretase activity without inhibiting Notch signaling pathways. This selective inhibition could provide therapeutic avenues for conditions like Alzheimer's disease by shifting amyloid peptide production towards less toxic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.